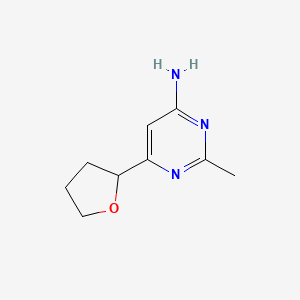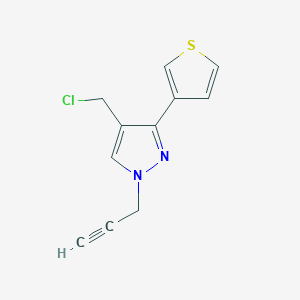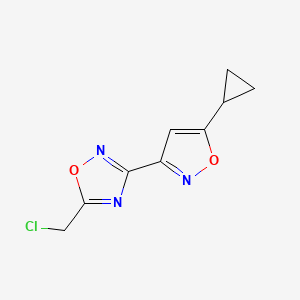
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a phenyl ring, and an oxaziridine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide typically involves the reaction of 3-phenyl-2-oxaziridinecarboxylic acid with 3-azidopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives using oxidizing agents like HOF-CH3CN.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: HOF-CH3CN at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Copper(I) catalyst, alkyne, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Applications De Recherche Scientifique
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide largely depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can then be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Azidopropyl)biotinamide: Similar in structure with an azide group and used in biotinylation reactions.
3-Azidopropyl α-D-mannopyranoside: Another azide-containing compound used in carbohydrate chemistry.
Uniqueness
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is unique due to its combination of an azide group, a phenyl ring, and an oxaziridine moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C11H13N5O2 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C11H13N5O2/c12-15-14-8-4-7-13-11(17)16-10(18-16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17) |
Clé InChI |
NASCVZJKCPRWPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2N(O2)C(=O)NCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)


![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)




![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)

![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)

